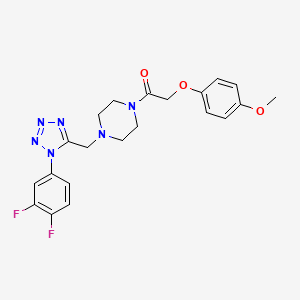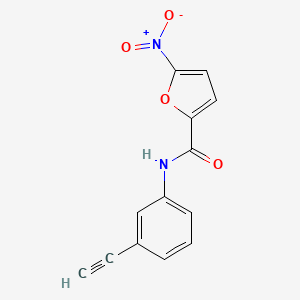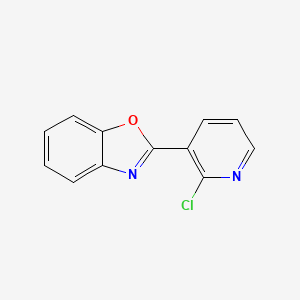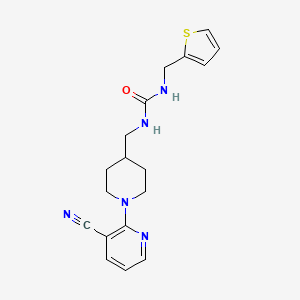
1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various industrial and research applications. It is a colorless to slightly yellow liquid that is sparingly soluble in water but soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorotoluene with hydrogen fluoride to obtain the target product . Another method includes the reaction of 4-fluoro-3,5-dichlorophenol with trifluoromethyl lithium chloride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and catalysts ensures high yield and purity of the final product. The reaction conditions often include elevated temperatures and pressures to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be modified under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents can facilitate substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives.
Scientific Research Applications
1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene exerts its effects is primarily through its ability to participate in various chemical reactions. The electron-withdrawing nature of the chlorine, fluorine, and trifluoromethyl groups influences the reactivity of the benzene ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its isomers. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, makes it particularly valuable in the synthesis of complex organic molecules.
Properties
IUPAC Name |
1,5-dichloro-2-fluoro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKXFMTXBHZZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-(4-{7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate](/img/structure/B2850174.png)
![Methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2850177.png)
![2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2850178.png)
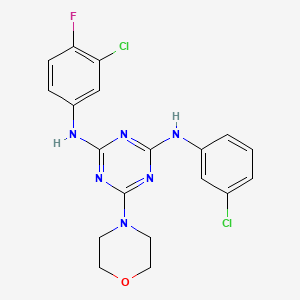
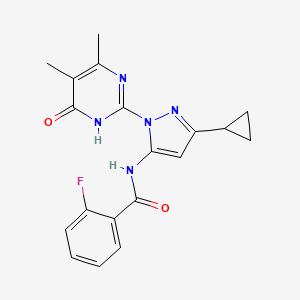
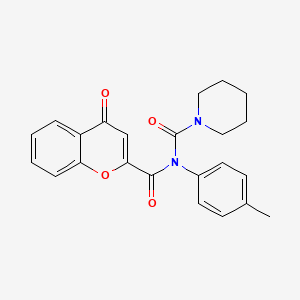
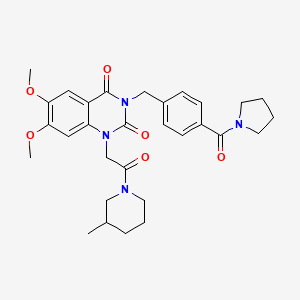
![(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2850186.png)
![1-[(4-chlorophenyl)methyl]-N-(5-fluoro-2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2850187.png)
![8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2850188.png)
